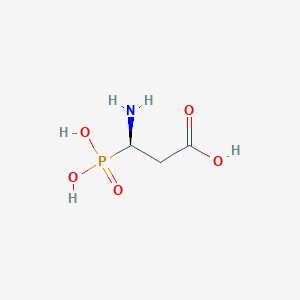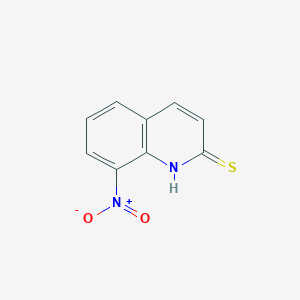
8-Nitroquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a nitro group at the 8th position and a thione group at the 2nd position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 8-nitroquinoline with Lawesson’s reagent under controlled conditions to yield the desired thione derivative .
Industrial Production Methods: Industrial production of 8-Nitroquinoline-2(1H)-thione may involve large-scale nitration processes followed by thionation using efficient and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitroquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products:
Oxidation: Conversion to 8-aminoquinoline-2(1H)-thione.
Reduction: Formation of 8-nitroquinoline-2(1H)-thiol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The biological activity of 8-Nitroquinoline-2(1H)-thione is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the thione group can chelate metal ions, disrupting essential metal-dependent processes in cells .
Molecular Targets and Pathways:
DNA: Intercalation and alkylation of DNA, leading to inhibition of replication and transcription.
Proteins: Inhibition of enzymes involved in cellular metabolism and signaling pathways.
Metal Ions: Chelation of metal ions such as iron and copper, disrupting metal-dependent enzymatic activities.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal and industrial applications.
8-Nitroquinoline: Similar structure but lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Mercaptoquinoline: Contains a thiol group instead of a thione group, leading to distinct chemical and biological properties.
Uniqueness: 8-Nitroquinoline-2(1H)-thione stands out due to the presence of both nitro and thione groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and application .
Propriétés
Numéro CAS |
89647-34-7 |
|---|---|
Formule moléculaire |
C9H6N2O2S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
8-nitro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)7-3-1-2-6-4-5-8(14)10-9(6)7/h1-5H,(H,10,14) |
Clé InChI |
JAAAEXINZBHICU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=S)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


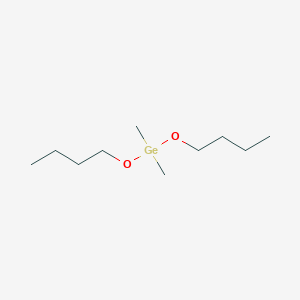
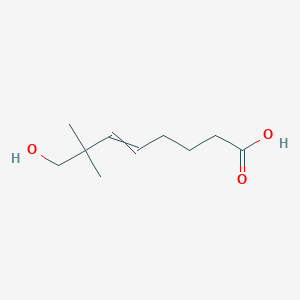
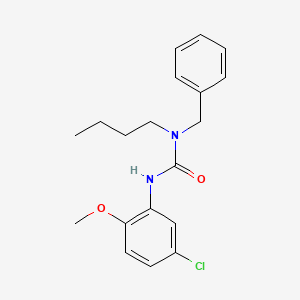
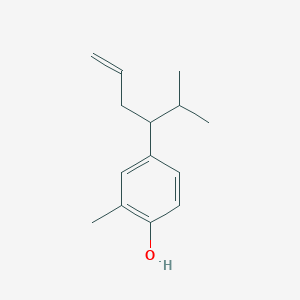
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
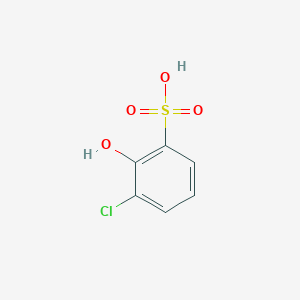
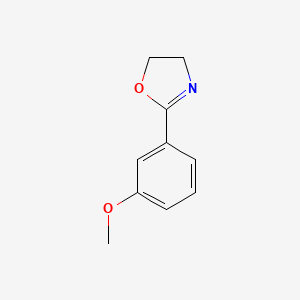
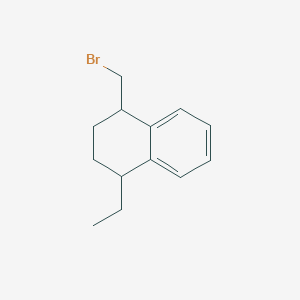


![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)

![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
